2-Amino-5-[(3,4-dimethoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one
Overview
Description
2-Amino-5-[(3,4-dimethoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one is a complex organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of an amino group, a phenyl group, and a dimethoxyphenyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[(3,4-dimethoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with amines in the presence of catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[(3,4-dimethoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and specific catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties.
Scientific Research Applications
2-Amino-5-[(3,4-dimethoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-5-[(3,4-dimethoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-5-[(3,4-dimethoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one include other imidazole derivatives with different substituents on the imidazole ring. Examples include:
- 2-Amino-5-methylphenol
- 5-Amino-pyrazoles
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-amino-4-[(3,4-dimethoxyphenyl)methyl]-4-phenyl-1H-imidazol-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-23-14-9-8-12(10-15(14)24-2)11-18(13-6-4-3-5-7-13)16(22)20-17(19)21-18/h3-10H,11H2,1-2H3,(H3,19,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJUOQGLWLRTET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2(C(=O)NC(=N2)N)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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